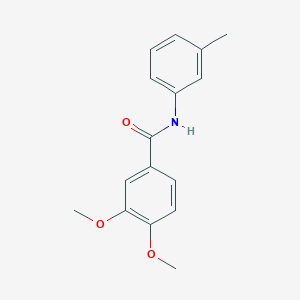

3,4-dimethoxy-N-(3-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethoxy-N-(3-methylphenyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides, which are amides of benzoic acid. Benzamides and their derivatives are of considerable interest due to their diverse pharmacological activities and their applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the condensation of benzoic acid derivatives with amine compounds under dehydration conditions. For example, compounds similar to 3,4-dimethoxy-N-(3-methylphenyl)benzamide have been synthesized through reductive cyclization processes using sodium dithionite as a reductive agent in suitable solvents like DMSO (Bhaskar et al., 2019).

Molecular Structure Analysis

X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to analyze the molecular structure of benzamides. These techniques help determine crystalline structures and molecular geometries, revealing how substituents like dimethoxy groups influence the overall molecular conformation and stability (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, influenced by their functional groups. The presence of methoxy groups in the compound can affect its reactivity and interaction with other molecules. For instance, research on similar compounds has explored their ability to form hydrogen bonds and undergo ring transformations via Diels-Alder reactions (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of benzamides can vary significantly depending on the nature and position of substituents on the benzene ring. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and photostability, are crucial for their applications in material science and pharmaceuticals. Spectroscopic methods like NMR and IR spectroscopy are instrumental in understanding the electronic and structural features that dictate these properties.

For more in-depth analysis and specific data on 3,4-dimethoxy-N-(3-methylphenyl)benzamide, it is recommended to consult research articles and reviews that focus on the synthesis, structural characterization, and application of benzamide derivatives in various fields.

References:

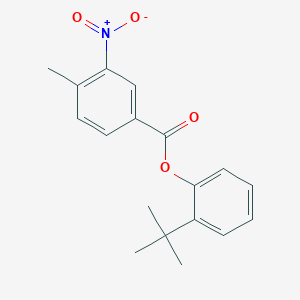

- Demir, S., Çakmak, Ş., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekci, R. A. (2015). A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations. Journal of Molecular Structure, 1100, 582-591.

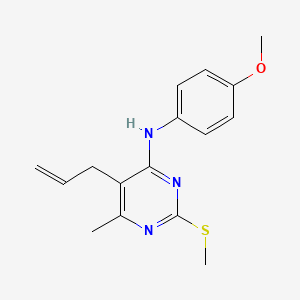

- Bhaskar, P., Kumar, V., Tholappanavara Hanumanthappa, S. K., & Banakara Vijaykumar, S. H. (2019). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank.

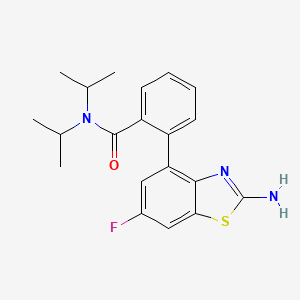

- Kranjc, K., Kočevar, M., & Perdih, F. (2011). Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. Acta Crystallographica. Section C, Crystal Structure Communications, 67 Pt 6, o201-5.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-13(9-11)17-16(18)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLJZRDKHESJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660149.png)

![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)

![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)

![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)

![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)

![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)

![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)